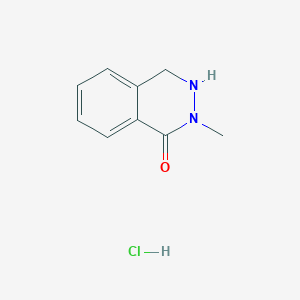

2-Methyl-1,2,3,4-tetrahydrophthalazin-1-one hydrochloride

Description

Properties

Molecular Formula |

C9H11ClN2O |

|---|---|

Molecular Weight |

198.65 g/mol |

IUPAC Name |

2-methyl-3,4-dihydrophthalazin-1-one;hydrochloride |

InChI |

InChI=1S/C9H10N2O.ClH/c1-11-9(12)8-5-3-2-4-7(8)6-10-11;/h2-5,10H,6H2,1H3;1H |

InChI Key |

VARNSKJNYLPOPQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2CN1.Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

2-Methyl-1,2,3,4-tetrahydrophthalazin-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Methyl-1,2,3,4-tetrahydrophthalazin-1-one hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in studies involving enzyme inhibition or protein binding.

Medicine: Research into its potential therapeutic effects, although it is not currently used in clinical settings.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2-Methyl-1,2,3,4-tetrahydroisoquinoline Derivatives

- Example: (R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol hydrochloride monohydrate (CAS: 1007885-60-0) Structure: Benzene fused to a partially saturated piperidine ring, with hydroxyl and methyl groups. Molecular Weight: 233.69 g/mol (C₁₀H₁₃NO₂·HCl·H₂O) .

2-Methyltetrahydro-β-carboline (2-Me-THβC) Hydrochloride

- Structure : Pyridine fused to an indole-like ring system, with a methyl group.

MTEP Hydrochloride

- Structure : 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine hydrochloride.

2-Methyl-1,3-thiazole-4-carboximidamide Hydrochloride

Comparative Analysis

Key Research Findings

- Tetrahydroisoquinoline Derivatives: Demonstrated stability under controlled storage (tight, light-resistant containers at room temperature) and relevance in pharmacopeial standards .

- β-Carbolines : Exhibit complex oxidative metabolism, producing charged species (e.g., 2-Me-βC+), which may influence bioavailability and toxicity .

- MTEP : Shows high selectivity for mGluR5, with preclinical efficacy in models of anxiety and Fragile X syndrome .

Biological Activity

2-Methyl-1,2,3,4-tetrahydrophthalazin-1-one hydrochloride is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the phthalazine family, characterized by a bicyclic structure containing nitrogen atoms. Its molecular formula is , with a molecular weight of approximately 195.64 g/mol. The presence of the methyl group and the hydrochloride salt form enhances its solubility and biological activity.

Biological Activity Overview

Research indicates that 2-Methyl-1,2,3,4-tetrahydrophthalazin-1-one hydrochloride exhibits several biological activities:

- Antiparasitic Activity : The compound has shown potential in inhibiting phosphodiesterase enzymes in Trypanosoma brucei, leading to increased intracellular cAMP levels which are detrimental to parasite survival .

- Cytotoxic Effects : It has been evaluated for cytotoxic activity against various cancer cell lines, including estrogen receptor-positive breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-468). Some derivatives demonstrated significant inhibitory effects on these cell lines .

- Inhibition of Mono-ADP-Ribosylating Enzymes : Recent studies have identified it as a scaffold for developing selective inhibitors for PARP10, an enzyme involved in cell death mechanisms .

The biological activities of 2-Methyl-1,2,3,4-tetrahydrophthalazin-1-one hydrochloride can be attributed to its interaction with specific enzymes and cellular pathways:

- Phosphodiesterase Inhibition : The compound acts as an inhibitor of phosphodiesterases (PDEs), particularly PDE4B. This inhibition leads to elevated levels of cyclic AMP (cAMP), which can modulate various signaling pathways related to inflammation and cellular proliferation .

- Cytotoxic Mechanisms : In cancer cells, the compound may induce apoptosis through pathways involving oxidative stress and disruption of mitochondrial function. The exact mechanisms are still being elucidated through ongoing studies.

Case Studies and Experimental Data

Preparation Methods

Cyclization of 2-Phenylpropionic Acid Derivatives via Ethylene with Aluminum Chloride Catalysis

Overview:

One of the most efficient and environmentally friendly methods involves the cycloalkylation of 2-phenylpropionic acid (hydratropic acid) with ethylene in the presence of aluminum chloride. This process enables direct formation of the tetrahydrophthalazinone core in a single step with high yields.

Reaction Scheme:

$$ \text{2-Phenylpropionic acid} + \text{Ethylene} \xrightarrow[\text{AlCl}_3]{\text{Catalysis}} \text{2-Methyl-1,2,3,4-tetrahydrophthalazin-1-one} $$

- Starting Material: 2-Phenylpropionic acid chloride (or acid chloride derivative)

- Catalyst: Aluminum chloride (0.3 mol/l concentration)

- Solvent: Halogenated hydrocarbons such as dichloromethane (CH₂Cl₂)

- Reaction Conditions:

- Temperature: $$-25^\circ C$$ to room temperature, preferably around $$-20^\circ C$$

- Ethylene gas introduced under controlled pressure to facilitate cyclization

- Reaction time: Several hours, typically 3-4 hours with stirring to enhance ethylene absorption

- Ethylene acts as a cyclizing agent, forming the fused ring system

- The process is advantageous due to its one-step nature and high yield efficiency

- This method reduces the need for multi-step synthesis and minimizes environmental impact due to the use of less toxic solvents

Data Table 1: Reaction Parameters for Cyclization

| Parameter | Range/Value | Notes |

|---|---|---|

| Catalyst concentration | 0.2 - 0.3 mol/l | Aluminum chloride preferred |

| Solvent | Dichloromethane (CH₂Cl₂) | Less toxic, environmentally friendly |

| Ethylene pressure | 1-3 atm | Ensures efficient cyclization |

| Temperature | $$-25^\circ C$$ to $$0^\circ C$$ | Optimal for selectivity and yield |

| Reaction time | 3-4 hours | Sufficient for complete cyclization |

Reduction of 1,2,3,4-Tetrahydronaphthalene Derivatives

Overview:

Another route involves starting from pre-formed tetrahydronaphthalene derivatives, which are selectively oxidized or reduced to form the desired phthalazinone core.

- Starting Material: 1,2,3,4-Tetrahydronaphthalene or related derivatives

- Step 1: Oxidation to form the corresponding ketone (e.g., 1-methyl-2-tetralone)

- Step 2: Cyclization with hydrazine derivatives or amines to form the phthalazinone ring

-

- Using reagents like sodium dichromate or potassium permanganate under controlled conditions to convert tetrahydronaphthalene to ketone derivatives

-

- Reacting ketones with hydrazine or hydrazine derivatives in acidic conditions to form the phthalazinone ring

- The synthesis of 1-methyl-2-tetralone has been achieved via reduction of 2-methoxynaphthalene with sodium in ethanol, followed by hydrolysis, as documented in organic synthesis literature.

- This approach allows for the derivation of the core structure, which can then be functionalized to introduce the methyl group at the 2-position and form the hydrochloride salt.

Multi-step Synthesis via Functional Group Interconversions

Overview:

A more complex but versatile method involves multi-step synthesis starting from simpler aromatic compounds, such as naphthalene derivatives, through methylation, oxidation, and cyclization.

-

- Introducing methyl groups onto aromatic rings using methyl iodide or dimethyl sulfate in the presence of base

-

- Converting methylated aromatic compounds into ketones or aldehydes suitable for cyclization

-

- Using acid catalysis or Lewis acids like aluminum chloride to form the fused ring system

-

- Introducing amino or hydrazine groups, followed by ring closure to form the phthalazinone core

- Patent literature indicates that starting from 2-phenylpropionic acid chloride and ethylene, cyclization can be achieved efficiently, with reaction conditions optimized for high yield and environmental safety.

Salification to Hydrochloride Salt

Once the core compound, 2-Methyl-1,2,3,4-tetrahydrophthalazin-1-one , is synthesized, it is typically converted into its hydrochloride salt for stability and solubility enhancement.

- Dissolve the free base in an appropriate solvent like ethanol or isopropanol

- Add an equimolar amount of hydrochloric acid (gas or aqueous solution)

- Stir at room temperature until complete salt formation

- Isolate by filtration, washing, and drying

- The hydrochloride salt improves pharmacological properties and facilitates handling in pharmaceutical preparations.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Advantages |

|---|---|---|---|

| Cyclization with Ethylene & AlCl₃ | 2-Phenylpropionic acid chloride, ethylene gas | AlCl₃ catalyst, dichloromethane, $$-20^\circ C$$ to room temp | One-step, high yield, environmentally friendly |

| Reduction of Tetrahydronaphthalene derivatives | 1,2,3,4-Tetrahydronaphthalene derivatives | Oxidation, hydrazine derivatives, acid catalysis | Versatile, allows structural modifications |

| Multi-step aromatic synthesis | Aromatic compounds (e.g., naphthalene derivatives) | Methylation, oxidation, cyclization, functional group interconversion | Flexible, suitable for complex modifications |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-methyl-1,2,3,4-tetrahydrophthalazin-1-one hydrochloride with high purity?

- Methodology : Use reductive amination or cyclocondensation reactions under controlled anhydrous conditions. Purification via recrystallization in ethanol or methanol is advised to minimize impurities. Monitor reaction progress using HPLC with UV detection (λ = 254 nm) to ensure completion .

- Validation : Confirm purity (>98%) via elemental analysis (C, H, N) and ¹H/¹³C NMR spectroscopy. Compare retention times with reference standards from pharmacopeial databases .

Q. How can researchers mitigate hazards during handling of this compound in laboratory settings?

- Safety Protocol : Follow GHS guidelines for corrosive and irritant substances (Category 2 skin/eye irritation). Use fume hoods, nitrile gloves, and PPE. Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

- Emergency Response : In case of exposure, rinse affected areas with water for 15 minutes and consult safety data sheets (SDS) for first-aid measures. Maintain access to emergency contact numbers (e.g., +49 89 1 92 40 for EU labs) .

Q. What analytical techniques are suitable for characterizing structural isomers or impurities in this compound?

- Analytical Workflow :

HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate isomers.

NMR Spectroscopy : Analyze ¹H-¹H COSY and NOESY spectra to confirm stereochemistry and detect rotational isomers .

XRD : Resolve crystallographic ambiguities in the tetrahydrophthalazine core .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR splitting patterns) for this compound in different solvents?

- Approach :

- Conduct solvent-dependent NMR studies (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding and conformational dynamics.

- Use DFT calculations (B3LYP/6-31G*) to model solvent effects on chemical shifts .

- Case Study : In DMSO, the NH proton may exhibit broadened signals due to hydrogen bonding, whereas CDCl₃ can stabilize specific rotamers .

Q. What strategies optimize the scalability of multi-step syntheses involving 2-methyltetrahydrophthalazinone intermediates?

- Process Chemistry :

Catalysis : Screen Pd/C or Raney Ni for hydrogenation steps to improve yield (>85%).

Flow Chemistry : Implement continuous flow reactors for hazardous steps (e.g., HCl gas exposure) to enhance safety and reproducibility .

Q. How do researchers validate the stability of this compound under accelerated degradation conditions (ICH Q1A guidelines)?

- Stability Protocol :

- Expose samples to 40°C/75% RH for 6 months. Analyze degradation products via UPLC-QTOF-MS.

- Identify hydrolytic degradation pathways (e.g., ring-opening at the tetrahydrophthalazine moiety) and adjust formulation pH to 4–6 for enhanced stability .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.